Novobiocin sodium

Description

An antibiotic compound derived from Streptomyces niveus. It has a chemical structure similar to coumarin. Novobiocin binds to DNA gyrase, and blocks adenosine triphosphatase (ATPase) activity. (From Reynolds, Martindale The Extra Pharmacopoeia, 30th ed, p189)

Structure

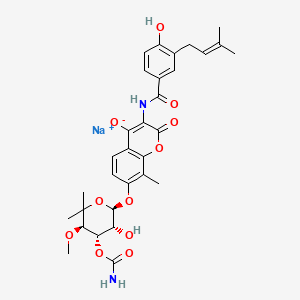

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;7-[(2R,3R,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-4-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1/t23-,25+,26-,29-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPRGAYLRGSOSU-RNROJPEYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N2NaO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

303-81-1 (Parent) | |

| Record name | Novobiocin sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023386 | |

| Record name | Novobiocin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-53-5 | |

| Record name | Novobiocin sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Novobiocin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Novobiocin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOVOBIOCIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9S9NQ5YIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Novobiocin Sodium's Action on DNA Gyrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of novobiocin sodium, an aminocoumarin antibiotic, on its primary cellular target, DNA gyrase. This document details the molecular interactions, kinetic data, and experimental methodologies crucial for understanding its inhibitory effects and for the development of novel antibacterial agents.

Executive Summary

This compound is a potent inhibitor of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. The antibiotic exerts its effect by specifically targeting the GyrB subunit of the DNA gyrase enzyme complex. By competitively inhibiting the ATPase activity of GyrB, novobiocin effectively blocks the energy transduction required for the enzyme's supercoiling function. This guide will delve into the specifics of this mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Mechanism of Action: A Molecular Perspective

DNA gyrase is a type II topoisomerase composed of two subunits, GyrA and GyrB, forming a functional A2B2 tetramer. The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit houses the ATPase domain, which provides the energy for the conformational changes required for DNA supercoiling.

Novobiocin's mechanism of action can be summarized in the following key steps:

-

Binding to the GyrB Subunit: Novobiocin specifically binds to a well-defined pocket on the N-terminal domain of the GyrB subunit.[1][2] This binding site is distinct from the DNA-binding and cleavage site located on the GyrA subunit.

-

Competitive Inhibition of ATPase Activity: The binding of novobiocin to GyrB is competitive with ATP.[1] By occupying the ATP-binding pocket, novobiocin prevents the hydrolysis of ATP to ADP and inorganic phosphate (Pi). This inhibition is highly potent, with inhibition constants (Ki) in the nanomolar range.

-

Allosteric Effect and Conformational Lock: The binding of ATP normally induces a conformational change in the GyrB subunit, leading to the dimerization of the N-terminal domains and the capture of a DNA segment for strand passage. Novobiocin's presence prevents this critical conformational change, effectively locking the enzyme in a state that is incompetent for supercoiling.

-

Inhibition of DNA Supercoiling: Without the energy from ATP hydrolysis, DNA gyrase cannot introduce negative supercoils into relaxed circular DNA.[3][4][5] This leads to the accumulation of relaxed DNA in the cell, which disrupts essential cellular processes like DNA replication and transcription, ultimately leading to bacterial cell death.

The following diagram illustrates the inhibitory action of Novobiocin on the DNA gyrase catalytic cycle.

Inhibition of DNA Gyrase by Novobiocin.

Quantitative Data on Novobiocin Inhibition

The potency of novobiocin against DNA gyrase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to assess its efficacy. The following table summarizes representative quantitative data for novobiocin against DNA gyrase from various bacterial species.

| Bacterial Species | Enzyme | Assay Type | IC50 (µM) | Ki (nM) | Reference |

| Escherichia coli | DNA Gyrase | Supercoiling | 0.007 | ~10 | |

| Staphylococcus aureus | DNA Gyrase | Supercoiling | <0.004 - 0.19 | - | |

| Mycobacterium smegmatis | DNA Gyrase | Supercoiling | 0.02 | - | |

| Mycobacterium tuberculosis | DNA Gyrase | ATPase | 0.21 | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of novobiocin on DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, and the inhibition of this activity by novobiocin.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 5 mM DTT, 9 mM spermidine, 1.25 mg/mL BSA

-

ATP solution (10 mM)

-

This compound solution (various concentrations)

-

Stop Buffer/Loading Dye: 50% glycerol, 50 mM EDTA, 0.1% bromophenol blue

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

-

4 µL of 5X Assay Buffer

-

1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

-

1 µL of novobiocin solution (or DMSO for control)

-

x µL of purified DNA gyrase (e.g., 1 unit)

-

ddH2O to a final volume of 19 µL.

-

-

Incubate the reactions at 37°C for 10 minutes to allow for inhibitor binding.

-

Initiate the supercoiling reaction by adding 1 µL of 10 mM ATP to each tube.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reactions by adding 5 µL of Stop Buffer/Loading Dye.

-

Load the entire reaction mixture onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80V) for 2-3 hours.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

-

Quantify the band intensities to determine the percentage of supercoiling and calculate the IC50 of novobiocin.

The following diagram outlines the workflow for the DNA gyrase supercoiling assay.

Workflow for DNA Gyrase Supercoiling Assay.

DNA Gyrase ATPase Assay

This assay measures the rate of ATP hydrolysis by DNA gyrase and its inhibition by novobiocin. A common method is a coupled spectrophotometric assay.

Materials:

-

Purified DNA gyrase

-

Linear or relaxed circular DNA

-

Assay Buffer (1X): 50 mM HEPES-KOH (pH 8.0), 100 mM KCl, 8 mM MgCl2, 2 mM DTT

-

ATP solution (10 mM)

-

Coupled enzyme system: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

This compound solution (various concentrations)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette or microplate well containing:

-

Assay Buffer

-

DNA

-

PEP

-

NADH

-

PK/LDH enzyme mix

-

Novobiocin solution (or DMSO for control)

-

DNA gyrase

-

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding ATP.

-

Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.

-

Determine the IC50 and Ki of novobiocin by measuring the reaction rates at various inhibitor concentrations.

The following diagram illustrates the principle of the coupled ATPase assay.

Principle of the Coupled ATPase Assay.

Novobiocin-DNA Gyrase Binding Assay (Affinity Chromatography)

This assay directly demonstrates the binding of DNA gyrase to novobiocin.

Materials:

-

Novobiocin-Sepharose resin

-

Chromatography column

-

Bacterial cell lysate containing DNA gyrase or purified DNA gyrase

-

Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10% glycerol, 1 mM DTT

-

Wash Buffer: Binding buffer with a slightly higher salt concentration (e.g., 200 mM KCl)

-

Elution Buffer:

-

Option 1 (Competitive Elution): Binding buffer containing a high concentration of ATP (e.g., 10 mM)

-

Option 2 (Denaturing Elution): High concentration of a denaturant like urea (e.g., 4 M)

-

-

SDS-PAGE analysis equipment and reagents

Procedure:

-

Pack a chromatography column with Novobiocin-Sepharose resin and equilibrate with Binding Buffer.

-

Load the bacterial cell lysate or purified DNA gyrase onto the column.

-

Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using the Elution Buffer.

-

If using ATP, the GyrB subunit (and associated GyrA) will be specifically eluted.

-

If using urea, all tightly bound proteins will be eluted.

-

-

Collect fractions during the loading, washing, and elution steps.

-

Analyze the collected fractions by SDS-PAGE to identify the presence of GyrA and GyrB subunits in the eluate, confirming their binding to the novobiocin resin.

Resistance Mechanisms

Bacterial resistance to novobiocin primarily arises from mutations in the gyrB gene, which encodes the GyrB subunit.[6][7] These mutations typically occur in the ATP-binding pocket, reducing the affinity of novobiocin for its target while still allowing for sufficient ATP binding and hydrolysis to maintain cell viability. Common resistance mutations have been identified in regions of GyrB that are in close proximity to the bound novobiocin molecule.

Conclusion

This compound serves as a classic example of a natural product antibiotic with a highly specific and potent mechanism of action. Its targeted inhibition of the DNA gyrase ATPase activity provides a clear rationale for its antibacterial effects. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to study DNA gyrase inhibitors, understand resistance mechanisms, and design novel therapeutic agents that target this essential bacterial enzyme. The continued exploration of the molecular interactions between aminocoumarins and DNA gyrase will undoubtedly pave the way for the next generation of topoisomerase-targeted antibiotics.

References

- 1. DNA gyrase: affinity chromatography on novobiocin-Sepharose and catalytic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Novobiocin and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

- 6. inspiralis.com [inspiralis.com]

- 7. researchgate.net [researchgate.net]

Novobiocin Sodium: A C-Terminal Inhibitor of Hsp90

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer and other diseases. This has established Hsp90 as a compelling therapeutic target. While most clinically investigated Hsp90 inhibitors target the N-terminal ATP binding site, the antibiotic novobiocin sodium represents a distinct class of inhibitors that binds to a cryptic ATP-binding pocket in the C-terminus of Hsp90. This guide provides a comprehensive technical overview of this compound as an Hsp90 inhibitor, detailing its mechanism of action, impact on client protein stability, and methodologies for its study.

Introduction

Heat shock protein 90 (Hsp90) is a ubiquitous and essential molecular chaperone, constituting 1-2% of total cellular protein in unstressed eukaryotic cells. Its expression can be further induced by cellular stress. Hsp90 functions as a homodimer and its activity is tightly regulated by the binding and hydrolysis of ATP. The chaperone cycle of Hsp90 involves a series of conformational changes that are coupled to its ATPase activity, allowing it to interact with and stabilize a diverse set of "client" proteins. These clients include numerous kinases, transcription factors, and other proteins that are integral to cell growth, differentiation, and survival.

In cancer cells, Hsp90 is overexpressed and plays a crucial role in maintaining the stability and function of oncoproteins, thereby supporting tumor growth and survival. This has made Hsp90 an attractive target for cancer therapy. Novobiocin, an aminocoumarin antibiotic traditionally used for its activity against Gram-positive bacteria by inhibiting DNA gyrase, has been identified as an inhibitor of Hsp90. Unlike the majority of Hsp90 inhibitors that target the N-terminal domain, novobiocin exerts its effects by binding to a second, less conventional ATP-binding site located in the C-terminal domain of the chaperone. This unique mechanism of action provides an alternative strategy for Hsp90 inhibition and a valuable tool for studying the chaperone's complex biology.

Mechanism of Action

Novobiocin's inhibitory effect on Hsp90 stems from its binding to a nucleotide-binding pocket within the C-terminal domain. This interaction disrupts the normal chaperone cycle, leading to the destabilization and subsequent degradation of Hsp90 client proteins.

Binding to the C-Terminal Domain

Initial studies to identify the binding site of novobiocin on Hsp90 utilized deletion and mutation analyses. These experiments demonstrated that novobiocin does not bind to the well-characterized N-terminal ATP-binding site, which is the target of inhibitors like geldanamycin and radicicol. Instead, novobiocin was found to interact with the C-terminal portion of Hsp90.[1] Further studies using immobilized novobiocin confirmed that the C-terminal fragment of Hsp90 is capable of binding to novobiocin, and this binding is competitively inhibited by ATP, indicating a shared or overlapping binding site.[2]

The binding of novobiocin to the C-terminus induces a distinct conformational change in the Hsp90 dimer. This altered conformation is thought to represent a "client-release" state of the chaperone, leading to the dissociation of bound client proteins.[3]

Inhibition of Hsp90 ATPase Activity and Chaperone Function

While the primary ATPase activity of Hsp90 resides in its N-terminal domain, the C-terminal domain is crucial for the overall chaperone cycle. The C-terminus is involved in the conformational rearrangements that occur upon ATP binding and hydrolysis at the N-terminus. By binding to the C-terminal nucleotide pocket, novobiocin interferes with these conformational changes, thereby allosterically inhibiting the N-terminal ATPase activity. This disruption of the ATPase cycle renders Hsp90 unable to properly fold and stabilize its client proteins.[1] Additionally, novobiocin has been shown to interfere with the autophosphorylation of Hsp90, a process dependent on the C-terminal ATP-binding site.[4]

Degradation of Hsp90 Client Proteins

The ultimate consequence of Hsp90 inhibition by novobiocin is the degradation of its client proteins. When Hsp90 is inhibited, its client proteins are left in an unstable, misfolded state. This marks them for ubiquitination and subsequent degradation by the proteasome. A hallmark of Hsp90 inhibition is the depletion of a wide range of oncoproteins. Novobiocin has been shown to induce the degradation of several key Hsp90 client proteins, including ErbB2 (HER2), Raf-1, and mutant p53, in a concentration-dependent manner.[1][5]

Quantitative Data

The inhibitory activity of novobiocin and its effect on client protein levels have been quantified in various studies.

| Parameter | Value | Cell Line | Reference |

| IC50 (Anti-proliferative activity) | ~700 µM | SKBr3 (human breast adenocarcinoma) | [1][6] |

| Maximal Client Protein Depletion | 500-800 µM | SKBr3 (human breast adenocarcinoma) | [5] |

Table 1: Inhibitory concentrations of novobiocin.

| Client Protein | Effect of Novobiocin Treatment | Reference |

| ErbB2 (HER2) | Dose-dependent degradation | [1][5] |

| Raf-1 | Dose-dependent degradation | [1][5] |

| Mutant p53 | Dose-dependent degradation | [1][5] |

| v-Src | Depletion | [5] |

| HRI (heme-regulated eIF2α kinase) | Inhibition of maturation | [3] |

Table 2: Effect of novobiocin on Hsp90 client proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize novobiocin as an Hsp90 inhibitor.

Hsp90 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp90 in the presence and absence of inhibitors. A common method is the malachite green assay, which detects the release of inorganic phosphate.

Materials:

-

Recombinant human Hsp90β

-

ATP

-

This compound

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

Malachite green reagent

-

96-well microplate

-

Incubator and microplate reader

Procedure:

-

Prepare a stock solution of novobiocin in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of novobiocin to the wells. Include a no-inhibitor control and a no-enzyme control.

-

Add recombinant Hsp90 to the wells (final concentration typically in the nanomolar to low micromolar range).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a stock solution of ATP (final concentration typically in the millimolar range).

-

Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each novobiocin concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Novobiocin-Sepharose Affinity Precipitation

This method is used to demonstrate the direct binding of Hsp90 to novobiocin.

Materials:

-

This compound

-

Epoxy-activated Sepharose beads

-

Coupling buffer (e.g., 0.1 M sodium carbonate, 0.5 M NaCl, pH 11)

-

Blocking buffer (e.g., 1 M ethanolamine)

-

Cell lysate (e.g., from SKBr3 cells)

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)

-

Wash buffer (lysis buffer with higher salt concentration, e.g., 500 mM NaCl)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Microcentrifuge tubes

Procedure:

-

Preparation of Novobiocin-Sepharose:

-

Wash epoxy-activated Sepharose beads with the coupling buffer.

-

Dissolve novobiocin in the coupling buffer and incubate with the beads overnight at 37°C with gentle rotation.

-

Wash the beads extensively with the coupling buffer to remove unbound novobiocin.

-

Block any remaining active groups on the beads by incubating with the blocking buffer for 4 hours at room temperature.

-

Wash the beads with wash buffer and then with lysis buffer.

-

-

Affinity Precipitation:

-

Prepare cell lysate by incubating cells with lysis buffer on ice, followed by centrifugation to pellet cell debris.

-

Incubate the cell lysate with the prepared novobiocin-Sepharose beads (or control beads) for 2-4 hours at 4°C with gentle rotation.

-

For competition experiments, pre-incubate the lysate with soluble novobiocin or ATP before adding the beads.

-

Pellet the beads by centrifugation and wash them several times with wash buffer.

-

Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Hsp90 antibody.

-

Western Blot Analysis of Client Protein Degradation

This technique is used to quantify the levels of Hsp90 client proteins in cells following treatment with novobiocin.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., anti-ErbB2, anti-Raf-1) and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of novobiocin for a specified time (e.g., 16-24 hours). Include a vehicle-treated control.

-

-

Lysate Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative levels of the client proteins.

-

Visualizations

Hsp90 Chaperone Cycle

References

- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HER2/ErbB2 activates HSF1 and thereby controls HSP90 clients including MIF in HER2-overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a novel novobiocin analogue as a putative C-terminal inhibitor of heat shock protein 90 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novobiocin induces a distinct conformation of Hsp90 and alters Hsp90-cochaperone-client interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Novobiocin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Novobiocin sodium salt, an aminocoumarin antibiotic. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the visualization of key biological pathways and workflows.

Chemical and Physical Properties

This compound salt is the sodium salt of novobiocin, an antibiotic produced by Streptomyces niveus. It is primarily effective against Gram-positive bacteria.[1][2] The following tables summarize its key chemical and physical characteristics.

Table 1: General Chemical Properties

| Property | Value |

| IUPAC Name | sodium;7-[(2R,3R,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-4-olate |

| Synonyms | Albamycin, Cathomycin sodium, Streptonivicin sodium salt[3][4][5] |

| CAS Number | 1476-53-5[6][7] |

| Molecular Formula | C₃₁H₃₅N₂NaO₁₁[2][7] |

| Molecular Weight | 634.6 g/mol [2][3][7] |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Appearance | White or yellowish crystalline powder[6] |

| Melting Point | 215-220 °C (with decomposition)[5] |

| Solubility | Soluble in water (approx. 100 mg/mL), ethanol, methanol, and DMSO[3][8][9][10] |

| pH | 6.5 - 8.5 (in aqueous solution)[11] |

| Optical Rotation | [α]²⁴/D: -38° (c=2.5 in 95% ethanol)[5] |

| UV Absorption (λmax) | 212, 249, 307 nm[3][10] |

| Extinction Coefficient (E 1%) | 600 (at 307 nm in 0.1 M NaOH)[2] |

Table 3: Stability and Storage

| Condition | Details |

| Storage Temperature | 2-8°C[2] |

| Stability | Stable for at least 2 years when stored properly.[6] An aqueous solution (100 mg/mL) has a half-life of approximately 30 days at 25°C and several months at 4°C.[2] |

| Purity | ≥90% (HPLC), ≥95%[3][6][10] |

Mechanism of Action

Novobiocin's primary mode of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, repair, and transcription.[1][12][13] It specifically targets the GyrB subunit, acting as a competitive inhibitor of the ATPase activity required for the enzyme's function.[14][15][16] This inhibition prevents the negative supercoiling of DNA, leading to a halt in cell division and eventual cell death.[1][12]

In addition to its antibacterial properties, novobiocin has been shown to be a C-terminal inhibitor of Heat shock protein 90 (Hsp90), a chaperone protein involved in the folding and stability of numerous client proteins, many of which are implicated in cancer.[9][17][18][19] However, its affinity for Hsp90 is significantly lower than for DNA gyrase.[15][18][20]

Figure 1: Dual inhibitory mechanism of Novobiocin.

Experimental Protocols

Determination of Novobiocin Susceptibility (Disk Diffusion Method)

This protocol is adapted from standard microbiological procedures for determining bacterial susceptibility to antibiotics.[21][22][23][24]

Materials:

-

Pure, 18-24 hour culture of the test organism.

-

Mueller-Hinton agar plates.

-

Tryptic Soy Broth.

-

Sterile swabs.

-

Novobiocin disks (5 µg).

-

Sterile forceps.

-

McFarland 0.5 turbidity standard.

-

Incubator (35-37°C).

-

Calipers or a metric ruler.

Procedure:

-

Prepare an inoculum suspension of the test organism in Tryptic Soy Broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Dip a sterile swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab over the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth. Repeat this in two other directions.

-

Allow the plate to dry for no more than 15 minutes.

-

Using sterile forceps, aseptically place a novobiocin disk onto the center of the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar.

-

Invert the plate and incubate aerobically at 35-37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition in millimeters.

Interpretation:

-

Susceptible: A zone of inhibition greater than a predefined diameter (e.g., >15 mm for coagulase-negative staphylococci) indicates susceptibility.[22]

-

Resistant: A zone of inhibition less than or equal to the predefined diameter (e.g., ≤15 mm) indicates resistance.[22]

Figure 2: Workflow for Novobiocin susceptibility testing.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a generalized protocol for the analysis of this compound salt, based on established methods.[25][26]

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 340 nm.[26]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve this compound salt in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Dissolve the test sample in the same solvent as the standard to a concentration within the range of the working standards.

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify the novobiocin peak based on the retention time of the standard.

-

Calculate the purity of the sample by comparing the peak area to the calibration curve.

-

Figure 3: Workflow for HPLC purity analysis of Novobiocin.

Conclusion

This compound salt remains a significant compound for research, particularly in the fields of microbiology and oncology. Its well-characterized chemical and physical properties, coupled with a distinct mechanism of action, provide a solid foundation for its use as a selective agent and a tool for studying fundamental cellular processes. The experimental protocols and data presented in this guide offer a practical resource for scientists working with this antibiotic.

References

- 1. vumicro.com [vumicro.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound SALT | 1476-53-5 [amp.chemicalbook.com]

- 6. grsc.store [grsc.store]

- 7. This compound | C31H35N2NaO11 | CID 23663939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound SALT | 1476-53-5 [chemicalbook.com]

- 9. selleckchem.com [selleckchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. rpicorp.com [rpicorp.com]

- 12. Novobiocin and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Novobiocin - Wikipedia [en.wikipedia.org]

- 16. go.drugbank.com [go.drugbank.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Hsp90 inhibitors identified from a library of novobiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. dalynn.com [dalynn.com]

- 23. Novobiocin susceptibility test: Principle, Procedure and Results interpretations [onlinebiologynotes.com]

- 24. microbiologyinfo.com [microbiologyinfo.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

The Dawn of a New Antibiotic: A Technical History of Novobiocin's Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Novobiocin, an aminocoumarin antibiotic, emerged in the mid-20th century as a potent weapon against Gram-positive bacteria, particularly Staphylococcus aureus. This technical guide delves into the historical discovery, isolation, and development of Novobiocin, providing a comprehensive overview for researchers and drug development professionals. We will explore the initial screening and isolation from Streptomyces niveus, the elucidation of its unique chemical structure, and the key experiments that unraveled its dual mechanisms of action against DNA gyrase and Heat Shock Protein 90 (Hsp90). This document presents quantitative data in structured tables, details critical experimental protocols, and utilizes visualizations to illustrate complex pathways and workflows, offering a thorough understanding of this historically significant antibiotic.

Discovery and Isolation

Novobiocin, initially known as streptonivicin and albamycin, was discovered in the mid-1950s through independent research efforts at The Upjohn Company, Merck, and Pfizer. It was isolated from the fermentation broth of the soil actinomycete Streptomyces niveus (later identified as a synonym of Streptomyces spheroides). The discovery was a product of the extensive antibiotic screening programs of the era, which aimed to identify novel antimicrobial agents from natural sources.

Fermentation and Extraction

The production of Novobiocin involved submerged fermentation of S. niveus in a nutrient-rich medium. While specific media compositions varied, they generally contained a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, peptone), and essential minerals. The fermentation was carried out under controlled conditions of aeration and temperature (typically 24-28°C) for several days to achieve optimal antibiotic titers.

The recovery of Novobiocin from the fermentation broth was a multi-step process. A general historical protocol is outlined below.

Experimental Protocol: Historical Isolation and Purification of Novobiocin

-

Broth Filtration: The fermentation broth was first acidified to a pH of 2.0-3.0 to precipitate the mycelia and other insoluble materials. The acidified broth was then filtered to separate the solid components from the Novobiocin-containing filtrate.

-

Solvent Extraction: The clarified filtrate was then extracted with a water-immiscible organic solvent, such as amyl acetate or methyl isobutyl ketone, at an acidic pH (around 2.0). Novobiocin, being more soluble in the organic phase at this pH, was transferred from the aqueous phase.

-

Back Extraction: The organic extract containing Novobiocin was then back-extracted with an aqueous alkaline solution (e.g., a phosphate buffer at pH 7.5-8.5). This step transferred the Novobiocin back into the aqueous phase as a salt, leaving many impurities behind in the organic solvent.

-

Purification: Further purification was achieved through techniques like counter-current distribution or column chromatography using adsorbents like alumina or silica gel.

-

Crystallization: The purified Novobiocin was then crystallized from a suitable solvent system, such as acetone-water or ethanol-water mixtures, to yield the final crystalline product.

Structure Elucidation

The chemical structure of Novobiocin was a significant undertaking for its time and was determined through a combination of classical chemical degradation studies and early spectroscopic techniques. The molecule was found to be composed of three distinct moieties:

-

A 3-amino-4,7-dihydroxycoumarin ring (Ring B)

-

A 4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid amide linked to the amino group of the coumarin (Ring A)

-

A novel sugar, L-noviose, attached to the 7-hydroxyl group of the coumarin ring (Ring C)

The complete stereochemistry of the molecule was later confirmed by X-ray crystallography.

Mechanism of Action

Novobiocin exhibits its antimicrobial and potential anticancer activities through a dual-targeting mechanism, primarily inhibiting bacterial DNA gyrase and, to a lesser extent, the eukaryotic Heat Shock Protein 90 (Hsp90).

Inhibition of Bacterial DNA Gyrase

The primary antibacterial target of Novobiocin is DNA gyrase (a type II topoisomerase), an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Novobiocin specifically targets the GyrB subunit , which houses the ATPase activity of the enzyme.

It acts as a competitive inhibitor of the ATPase reaction , binding to the ATP-binding site on GyrB and preventing the hydrolysis of ATP. This inhibition blocks the energy-dependent DNA supercoiling activity of gyrase, leading to the cessation of DNA replication and ultimately bacterial cell death.

Experimental Protocol: DNA Gyrase ATPase Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified DNA gyrase (holoenzyme or reconstituted GyrA and GyrB subunits), relaxed plasmid DNA as a substrate, ATP, and a suitable buffer system with MgCl2.

-

Inhibitor Addition: Varying concentrations of Novobiocin are added to the reaction mixtures. A control reaction without the inhibitor is also included.

-

Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the ATPase reaction to proceed.

-

ATP Hydrolysis Measurement: The amount of ATP hydrolyzed is quantified. This can be done using several methods, such as:

-

Malachite Green Assay: This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis.

-

Coupled Enzyme Assay: The regeneration of ATP from ADP and phosphoenolpyruvate by pyruvate kinase is coupled to the oxidation of NADH by lactate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

-

-

Data Analysis: The rate of ATP hydrolysis is calculated for each Novobiocin concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Novobiocin Sodium: An In-depth Technical Guide to its Antibacterial Spectrum and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novobiocin is an aminocoumarin antibiotic derived from Streptomyces niveus.[1] Historically used for infections caused by Gram-positive bacteria, particularly Staphylococcus aureus, its clinical application in humans has been discontinued due to concerns regarding safety and effectiveness.[2] However, novobiocin remains a valuable tool in microbiological research and diagnostics, and its unique mechanism of action continues to be of interest in the ongoing search for novel antimicrobial agents. This guide provides a comprehensive overview of the antibacterial spectrum and efficacy of novobiocin sodium, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Mechanism of Action

Novobiocin exerts its antibacterial effect by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[3] Specifically, it targets the GyrB subunit of the DNA gyrase enzyme.[1] This inhibition is competitive with ATP, preventing the hydrolysis of ATP that is necessary for the enzyme's function in introducing negative supercoils into the bacterial DNA.[3] The disruption of DNA supercoiling leads to the cessation of DNA replication and ultimately, bacterial cell death.

The following diagram illustrates the signaling pathway of novobiocin's inhibitory action on DNA gyrase during bacterial DNA replication.

Caption: Mechanism of action of this compound.

Antibacterial Spectrum and Efficacy

Novobiocin exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria. It has demonstrated limited efficacy against most Gram-negative organisms due to the impermeability of their outer membrane. The following tables summarize the in vitro activity of novobiocin against a range of clinically relevant bacteria, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.

Gram-Positive Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus (including MRSA) | 0.25 | 0.25 | [2][4] |

| Enterococcus faecalis | - | - | [5] |

| Enterococcus faecium (vancomycin-resistant) | ≤0.5 | ≤2.0 | [5] |

| Streptococcus pneumoniae | - | - | [6] |

| Bacillus subtilis | - | - | [7] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes indicate that specific MIC50/MIC90 values were not provided in the cited literature, though the organism is known to be generally susceptible.

Gram-Negative Bacteria

Novobiocin is generally not effective against Gram-negative bacteria. However, it displays some activity against certain species, particularly Haemophilus influenzae and pathogenic Neisseria.[4]

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | >128 | >128 | [8] |

| Pseudomonas aeruginosa | - | - | [9] |

| Haemophilus influenzae | - | - | [4] |

| Neisseria gonorrhoeae | - | - | [4] |

Note: The high MIC values for E. coli indicate resistance. For P. aeruginosa, while generally resistant, novobiocin can sensitize it to other antibiotics.[9] Specific MIC50/MIC90 values for H. influenzae and N. gonorrhoeae are not consistently reported but are known to be in the susceptible range.[4]

Experimental Protocols

The determination of novobiocin's antibacterial efficacy relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of novobiocin that inhibits the visible growth of a bacterium in a liquid medium.

1. Preparation of Materials:

-

This compound Stock Solution: Prepare a stock solution of known concentration (e.g., 1280 µg/mL) in an appropriate solvent and sterilize by membrane filtration.

-

Bacterial Inoculum: From a pure, 18-24 hour culture on a non-selective agar plate, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

-

96-Well Microtiter Plates: Sterile, U-bottomed plates.

2. Assay Procedure:

-

Serial Dilutions: Perform two-fold serial dilutions of the novobiocin stock solution in CAMHB directly in the microtiter plate to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.

-

Controls: Include a positive growth control (broth and inoculum, no antibiotic) and a negative sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

-

The MIC is the lowest concentration of novobiocin at which there is no visible growth (turbidity) as observed with the naked eye.

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Caption: Experimental workflow for MIC determination.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of novobiocin over time.

1. Preparation of Materials:

-

Similar to the MIC assay, prepare a standardized bacterial inoculum and novobiocin solutions at various concentrations (e.g., 1x, 2x, 4x, and 8x the previously determined MIC).

-

Culture tubes or flasks.

-

Agar plates for colony counting.

2. Assay Procedure:

-

Inoculate flasks containing pre-warmed broth and the desired concentrations of novobiocin with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL. Include a growth control without the antibiotic.

-

Incubate the flasks at 35-37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

-

Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates.

-

Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU).

3. Interpretation of Results:

-

Plot the log10 CFU/mL against time for each novobiocin concentration.

-

A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity. A <3-log10 decrease indicates bacteriostatic activity.

Resistance Mechanisms

Bacterial resistance to novobiocin primarily arises from mutations in the gyrB gene, which encodes the B subunit of DNA gyrase.[10] These mutations can alter the binding site of the antibiotic, reducing its affinity for the target. Another described mechanism of resistance, particularly in Gram-negative bacteria, involves the upregulation of efflux pumps that actively transport novobiocin out of the cell.

Conclusion

This compound is a potent inhibitor of bacterial DNA gyrase with a primary spectrum of activity against Gram-positive bacteria. While its clinical use in humans has ceased, it remains a significant compound for microbiological research and as a diagnostic tool. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers working with this antibiotic. Further investigation into the mechanisms of novobiocin and its potential for synergistic combinations with other antimicrobial agents may reveal new avenues for combating antibiotic resistance.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]

- 4. Should novobiocin be clinically re-evaluated? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of novobiocin against multiresistant strains of Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Specific inhibition of outgrowth of Bacillus subtilis spores by novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A synthetic peptide sensitizes multi-drug resistant Pseudomonas aeruginosa to antibiotics for more than two hours and permeabilizes its envelope for twenty hours - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

Biosynthesis pathway of Novobiocin in Streptomyces

An In-depth Technical Guide to the Biosynthesis of Novobiocin in Streptomyces

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the biosynthetic pathway of novobiocin, an aminocoumarin antibiotic produced by Streptomyces spheroides and Streptomyces niveus.[1][2] Novobiocin is a potent inhibitor of bacterial DNA gyrase, a critical enzyme for DNA replication, making its biosynthetic machinery a subject of significant interest for antibiotic development and synthetic biology.[1][3] The molecule's complex structure, comprising a prenylated 4-hydroxybenzoic acid moiety (Ring A), a 3-amino-4,7-dihydroxycoumarin core (Ring B), and a decorated L-noviose sugar (Ring C), is assembled by a suite of dedicated enzymes encoded within a single biosynthetic gene cluster (BGC).[1][4]

The Novobiocin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for novobiocin synthesis is located in a 25.6 kb contiguous region of the Streptomyces spheroides chromosome.[1][5] This BGC contains 23 open reading frames (ORFs), including genes for biosynthesis, regulation, and self-resistance.[1][5] The functions of the key genes, designated nov, have been elucidated through sequencing, gene inactivation, and heterologous expression studies.[1][6][7]

Table 1: Key Genes in the Novobiocin Biosynthetic Gene Cluster

| Gene | Proposed Function | Reference(s) |

| novF | Prephenate dehydrogenase (4-HPP synthesis) | [8] |

| novH | Peptide synthetase homology (Part of novobiocic acid synthetase complex) | [1] |

| novL | Novobiocic acid synthetase (Amide bond formation) | [9] |

| novI,J,K | Involved in aminocoumarin ring (Ring B) formation | [8] |

| novO | C8-methyltransferase (Ring B modification) | [4] |

| novT | dNDP-glucose 4,6-dehydratase (Noviose synthesis) | [1] |

| novU | C5-methyltransferase (Noviose modification) | [4] |

| novM | L-noviosyl transferase (Glycosylation) | [10] |

| novP | 4-OH-methyltransferase (Noviose modification) | [4] |

| novN | 3-OH-carbamoyltransferase (Final tailoring step) | [4] |

| novG | Pathway-specific transcriptional activator (Regulation) | [11] |

| novE | Putative regulatory protein | [8] |

| gyrBr | Novobiocin-resistant DNA gyrase B subunit (Self-resistance) | [1] |

The Novobiocin Biosynthetic Pathway

The assembly of novobiocin is a convergent process where the three primary moieties are synthesized separately from primary metabolites before being joined and tailored. Tyrosine serves as the precursor for the aromatic rings A and B, while glucose provides the backbone for the noviose sugar C.[1]

Synthesis of Ring A (3-dimethylallyl-4-hydroxybenzoic acid)

The formation of the prenylated benzoic acid moiety begins with the shikimate pathway. The enzyme NovF, a putative prephenate dehydrogenase, likely converts prephenate to 4-hydroxyphenylpyruvate (4-HPP).[8] A specific dimethylallyl transferase then catalyzes the prenylation of 4-HPP, attaching a dimethylallyl group derived from the non-mevalonate pathway.[1][12][13]

Synthesis of Ring B (3-amino-4,7-dihydroxycoumarin)

The coumarin core also originates from tyrosine. While the precise sequence is complex, heterologous expression of the genes novDEFGHIJK in Streptomyces lividans led to the formation of a dihydroxylated phenylacetic acid derivative, confirming their collective role in aminocoumarin ring assembly.[8] A key tailoring step is the methylation at the C8 position of the coumarin ring, a reaction catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase NovO.[4]

Synthesis of Ring C (L-Noviose)

The unique, branched-chain deoxy sugar L-noviose is derived from glucose-1-phosphate. An essential early step is the conversion to dTDP-glucose, followed by a 4,6-dehydration reaction catalyzed by the enzyme NovT (a dNDP-glucose 4,6-dehydratase).[1] The sugar intermediate is further modified by the methyltransferase NovU, which adds a methyl group at the C5 position.[4]

Assembly and Final Tailoring

The three moieties are assembled in a stepwise manner:

-

Amide Bond Formation: The carboxyl group of Ring A and the amino group of Ring B are linked via an amide bond. This crucial ATP-dependent reaction is catalyzed by novobiocic acid synthetase (NovL), forming the intermediate novobiocic acid.[1][9]

-

Glycosylation: The activated noviose sugar (dTDP-L-noviose) is transferred to the 7-OH group of the coumarin moiety of novobiocic acid. This glycosidic bond formation is catalyzed by the L-noviosyl transferase, NovM.[10]

-

Final Tailoring: The final structure is achieved through two tailoring reactions on the noviose sugar. First, the SAM-dependent methyltransferase NovP methylates the 4-OH group.[4] Second, the carbamoyltransferase NovN attaches a carbamoyl group to the 3-OH group, completing the biosynthesis of novobiocin.[4]

References

- 1. Identification of the Novobiocin Biosynthetic Gene Cluster of Streptomyces spheroides NCIB 11891 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Draft Genome Sequence of Streptomyces niveus NCIMB 11891, Producer of the Aminocoumarin Antibiotic Novobiocin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The Crystal Structure of the Novobiocin Biosynthetic Enzyme NovP: The First Representative Structure for the TylF O-Methyltransferase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Identification of the novobiocin biosynthetic gene cluster of Streptomyces spheroides NCIB 11891 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The biosynthetic gene clusters of aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novobiocin biosynthesis: inactivation of the putative regulatory gene novE and heterologous expression of genes involved in aminocoumarin ring formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

Potential Antiviral Applications of Novobiocin Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novobiocin, an aminocoumarin antibiotic produced by Streptomyces niveus, has long been recognized for its antibacterial activity through the inhibition of bacterial DNA gyrase.[1][2][3] More recently, its potential as an antiviral agent has garnered significant interest. This technical guide provides an in-depth overview of the current understanding of Novobiocin sodium's antiviral applications, focusing on its mechanisms of action, available efficacy data, and the experimental methodologies used in key research.

Novobiocin's antiviral properties appear to stem from two primary mechanisms: the inhibition of viral DNA synthesis and replication, likely through targeting topoisomerase-like enzymes, and the inhibition of the host chaperone protein Hsp90, which is crucial for the lifecycle of several viruses.[1][4] This document summarizes the findings against various viruses, presents quantitative data in a structured format, and details relevant experimental protocols to support further research and development in this promising area.

Antiviral Activity and Mechanisms of Action

Novobiocin has demonstrated inhibitory effects against a range of DNA and RNA viruses. The following sections detail its activity against specific viral targets.

Herpes Simplex Virus Type 1 (HSV-1)

Novobiocin exhibits a notable inhibitory effect on the replication of HSV-1. Research indicates that the drug preferentially targets viral DNA synthesis over cellular DNA synthesis.[5][6][7]

Mechanism of Action: The proposed mechanism centers on the inhibition of a DNA gyrase-like or topoisomerase II activity that is essential for HSV-1 DNA replication.[5][6][7] Studies have shown that while cellular DNA synthesis is moderately affected, viral DNA synthesis is almost completely halted in the presence of Novobiocin.[5][8] This suggests a higher sensitivity of the viral replication machinery to the drug.

Quantitative Data Summary:

| Virus | Cell Line | Concentration of Novobiocin | Effect | Reference |

| HSV-1 | BHK | 5 x 10⁻⁴ M | Inhibition of viral DNA synthesis to ~1% of control. | [5] |

| HSV-1 | BHK | 5 x 10⁻⁴ M | Inhibition of uninfected cellular DNA synthesis to ~20% of control. | [5] |

| HSV-1 | BHK | 5 x 10⁻⁴ M | Residual cellular DNA synthesis in infected cells was ~90% of controls, indicating a strong preferential inhibition of viral DNA synthesis. | [5] |

| HSV-1 | C1300 | Not specified | Inhibition of viral replication in cells of neuronal origin. | [9] |

Signaling Pathway Diagram:

Caption: Inhibition of HSV-1 DNA Replication by Novobiocin.

Vaccinia Virus

Novobiocin has been shown to inhibit the replication of vaccinia virus, a member of the poxvirus family. The inhibitory action of Novobiocin on this virus is not at the level of DNA synthesis but rather at a later stage in the viral lifecycle.[10]

Mechanism of Action: The primary mechanism of Novobiocin against vaccinia virus is the blockade of virion assembly.[10] Specifically, it inhibits the proteolytic processing of major viral structural protein precursors, which is a critical step for morphogenesis.[10] Electron microscopy has revealed that this blockage occurs at an early stage of virus assembly.[10]

Experimental Workflow Diagram:

Caption: Experimental workflow for studying Novobiocin's effect on Vaccinia Virus.

Human Immunodeficiency Virus (HIV-1)

While direct studies on Novobiocin and HIV-1 are limited, research on the related aminocoumarin, coumermycin A1, provides significant insights into a potential mechanism of action. This research points to a dual-target inhibition strategy.

Mechanism of Action: The antiviral activity against HIV-1 is attributed to the inhibition of the host chaperone protein Heat shock protein 90 (Hsp90) and direct interaction with the viral capsid protein.[11]

-

Hsp90 Inhibition: Hsp90 is implicated in viral gene expression. By inhibiting Hsp90, aminocoumarins can impair this process.[11]

-

Capsid Protein Interaction: These compounds have also been shown to target the HIV-1 capsid protein, which leads to a block in viral integration into the host genome.[11]

Signaling Pathway Diagram:

Caption: Dual-target inhibition of HIV-1 by Novobiocin analogues.

Other Viruses

-

Human Cytomegalovirus (HCMV): Novobiocin at a concentration of 0.5 mM has been shown to inhibit the replication of HCMV in human embryo fibroblast cells. The drug appears to interfere with a very early stage of the viral replication cycle.[12]

-

Adenovirus: Novobiocin inhibits the initiation of adenovirus DNA synthesis but not the elongation phase. It also independently hinders the encapsidation of viral DNA.[13]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature, based on available information.

Viral DNA Synthesis Inhibition Assay (for HSV-1)

-

Cell Culture and Infection:

-

Baby Hamster Kidney (BHK) cells are cultured in appropriate media until confluent.

-

Cells are infected with HSV-1 at a specified multiplicity of infection (MOI).

-

Control plates of uninfected cells are also prepared.

-

-

Drug Treatment:

-

Immediately after infection, the culture medium is replaced with a medium containing the desired concentration of this compound (e.g., 5 x 10⁻⁴ M).

-

Control plates receive a medium without the drug.

-

-

Radiolabeling of DNA:

-

At various time points post-infection, a radiolabeled DNA precursor (e.g., [³H]thymidine) is added to the culture medium.

-

Cells are incubated for a defined period to allow for the incorporation of the radiolabel into newly synthesized DNA.

-

-

DNA Extraction and Separation:

-

Cells are harvested and lysed.

-

Viral and cellular DNA are separated using cesium chloride (CsCl) gradient centrifugation. The different buoyant densities of viral and cellular DNA allow for their separation.

-

-

Quantification:

-

The amount of radioactivity in the viral and cellular DNA fractions is measured using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the radioactivity in drug-treated samples to that in untreated controls.

-

Virus Assembly Inhibition Assay (for Vaccinia Virus)

-

Cell Culture and Synchronous Infection:

-

BSC40 cells are cultured to confluency.

-

A synchronous infection with vaccinia virus is established, often by adsorbing the virus at a low temperature (e.g., 4°C) and then shifting to a permissive temperature (e.g., 37°C) to initiate infection simultaneously in all cells.

-

-

Drug Treatment:

-

Novobiocin is added to the culture medium at the time of temperature shift or shortly after.

-

-

Analysis of Viral Protein Processing:

-

At late times post-infection, cells are harvested and lysed.

-

Cell lysates are subjected to SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) to separate proteins by size.

-

Western blotting is performed using antibodies specific for viral structural proteins to visualize the precursor and mature forms of these proteins. A lack of processed, mature forms in the presence of Novobiocin indicates an inhibition of proteolytic processing.

-

-

Electron Microscopy:

-

Infected cells (both treated and untreated) are fixed, sectioned, and stained for transmission electron microscopy.

-

The ultrastructure of the cells is examined for the presence of viral particles at different stages of morphogenesis. An accumulation of incomplete or aberrant viral forms in Novobiocin-treated cells provides visual evidence of an assembly block.

-

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a broad-spectrum antiviral agent. Its dual mechanisms of action, targeting both viral replication machinery and essential host factors, offer a potential advantage in overcoming viral resistance. The preferential inhibition of viral DNA synthesis in HSV-1 and the unique blockade of vaccinia virus assembly highlight its diverse modes of action.

Future research should focus on:

-

Determining the precise IC50 and EC50 values of Novobiocin against a wider range of viruses.

-

Elucidating the specific viral or host topoisomerases targeted by Novobiocin in different viral infections.

-

Exploring the structure-activity relationship of Novobiocin derivatives to enhance antiviral potency and reduce off-target effects.

-

Conducting in vivo studies to evaluate the therapeutic efficacy and safety of Novobiocin in animal models of viral diseases.

The development of Novobiocin or its analogues as antiviral therapeutics could provide valuable new options for the treatment of various viral infections.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Structure and Assembly of Adenoviruses [ouci.dntb.gov.ua]

- 3. Therapeutic and prophylactic drugs to treat orthopoxvirus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. Adenovirus cores can function as templates in in vitro DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novobiocin Inhibits Vaccinia Virus Replication by Blocking Virus Assembly [ouci.dntb.gov.ua]

- 9. Gyrase B Inhibitor Impairs HIV-1 Replication by Targeting Hsp90 and the Capsid Protein [ouci.dntb.gov.ua]

- 10. Effects of novobiocin on adenovirus DNA synthesis and encapsidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Gyrase B inhibitor impairs HIV-1 replication by targeting Hsp90 and the capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Novobiocin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novobiocin is an aminocoumarin antibiotic produced by the actinomycete Streptomyces niveus.[1] It exhibits activity primarily against Gram-positive bacteria by inhibiting bacterial DNA gyrase, a type II topoisomerase.[2][3] Specifically, Novobiocin targets the GyrB subunit of the enzyme, acting as a competitive inhibitor of the ATPase activity essential for DNA supercoiling.[2][4] This disruption of DNA replication ultimately leads to bacterial cell death. While its clinical use in humans has been limited due to factors such as toxicity and the development of resistance, Novobiocin remains a valuable tool in the research and clinical laboratory settings.[1] Its most common application is in the differentiation of coagulase-negative staphylococci, particularly in identifying Staphylococcus saprophyticus, which is intrinsically resistant.[1]

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Novobiocin against various bacterial strains using standardized broth microdilution and agar dilution methods, as well as the Kirby-Bauer disk diffusion method for qualitative susceptibility assessment.

Mechanism of Action: Inhibition of DNA Gyrase

Novobiocin's primary mechanism of action is the inhibition of the bacterial DNA gyrase (topoisomerase II) enzyme.[3] This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for DNA replication and transcription. Novobiocin binds to the GyrB subunit of the DNA gyrase, which is responsible for ATP hydrolysis, the energy source for the enzyme's function.[2] By competitively inhibiting the ATPase activity of GyrB, Novobiocin prevents the supercoiling of DNA, leading to a cessation of DNA replication and ultimately, bacterial cell death.[2][4]

Quantitative Data Summary

The following tables summarize the expected MIC ranges for Novobiocin against standard quality control (QC) bacterial strains and provide examples of MIC values against other clinically relevant bacteria.

Table 1: Novobiocin MIC Quality Control Ranges

| Quality Control Strain | ATCC Number | Method | Expected MIC Range (µg/mL) |

| Staphylococcus aureus | 29213 | Broth Microdilution | 0.06 - 0.5 |

| Enterococcus faecalis | 29212 | Broth Microdilution | 1 - 4 |

Note: These ranges are based on historical data and should be verified against the latest CLSI M100 document. Novobiocin is not routinely included in current CLSI tables for clinical breakpoints.

Table 2: Examples of Novobiocin MIC Values for Various Bacteria

| Bacterial Species | Strain Information | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Methicillin-Resistant S. aureus (MRSA) | 103 clinical isolates | 0.125 | 0.25 | [5] |

| Vancomycin-Resistant E. faecium | 60 clinical isolates | ≤ 0.5 | ≤ 2 | [6] |

| Staphylococcus saprophyticus | Clinical isolate | > 8 | > 8 | [7] |

Experimental Protocols

Protocol 1: Broth Microdilution MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.[8]

1. Materials:

-

Novobiocin sodium salt

-

Appropriate solvent for Novobiocin (e.g., sterile deionized water or DMSO, depending on solubility)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (including QC strains like S. aureus ATCC 29213)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

2. Preparation of Novobiocin Stock Solution: a. Accurately weigh a sufficient amount of Novobiocin powder. b. Dissolve in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). c. Sterilize the stock solution by filtration through a 0.22 µm filter.

3. Preparation of Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Microtiter Plate Preparation (Serial Dilution): a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the Novobiocin working stock solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. d. The final volume in each well should be 100 µL. e. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

5. Inoculation and Incubation: a. Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. b. Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Interpretation of Results: a. The MIC is the lowest concentration of Novobiocin that completely inhibits visible growth of the organism as detected by the unaided eye. b. The growth control well should show distinct turbidity. c. The sterility control well should remain clear. d. The MIC for the QC strain must fall within the acceptable range.

Protocol 2: Agar Dilution MIC Determination

This protocol is also based on CLSI M07 guidelines.

1. Materials:

-

This compound salt

-

Appropriate solvent

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes (100 mm)

-

Bacterial strains for testing (including QC strains)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Inoculum replicating device (e.g., Steers replicator)

2. Preparation of Agar Plates with Novobiocin: a. Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving. b. Cool the molten agar to 45-50°C in a water bath. c. Prepare serial dilutions of Novobiocin in the appropriate solvent. d. Add a specific volume of each Novobiocin dilution to a specific volume of molten MHA to achieve the desired final concentrations (e.g., add 1 mL of a 10x antibiotic solution to 9 mL of agar). e. Mix well by inverting the tube or bottle, avoiding air bubbles. f. Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow to solidify. g. Prepare a control plate containing no antibiotic.

3. Preparation of Inoculum: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol. b. This suspension can be used directly or further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.